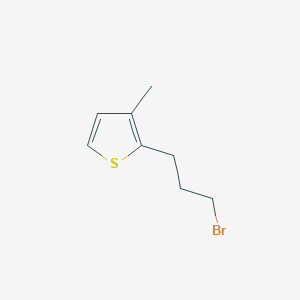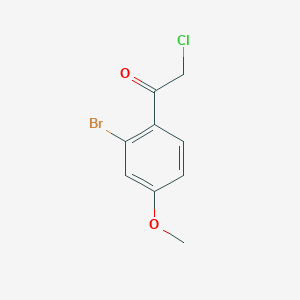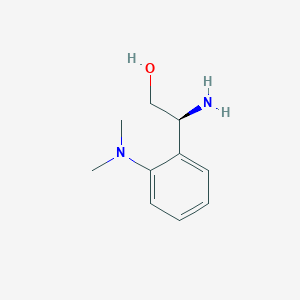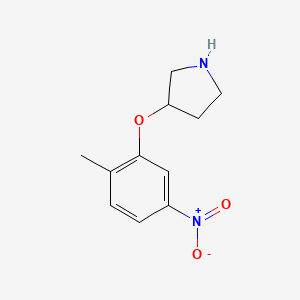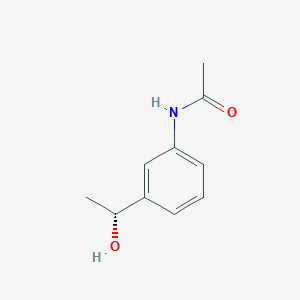
(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group. The ®-configuration indicates the specific spatial arrangement of the hydroxyethyl group, which can influence the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae has been reported to yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted to form ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of various organic compounds, including those with chiral centers . These systems can provide better control over reaction conditions and improve the overall yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ®-N-(3-(1-Oxoethyl)phenyl)acetamide or ®-N-(3-(1-Carboxyethyl)phenyl)acetamide.
Reduction: Formation of ®-N-(3-(1-Hydroxyethyl)phenyl)ethylamine.
Substitution: Formation of substituted derivatives such as ®-N-(3-(1-Hydroxyethyl)-4-bromophenyl)acetamide.
Scientific Research Applications
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(1-Hydroxyethyl)dimethyl(phenyl)silane: A precursor in the synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
3-(1-Hydroxyethyl)phenylboronic acid: Another compound with a hydroxyethyl group attached to a phenyl ring.
Uniqueness
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific ®-configuration and the presence of both a hydroxyethyl group and an acetamide group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[3-[(1R)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m1/s1 |
InChI Key |
YFXFFCPMIMZRNE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)C)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


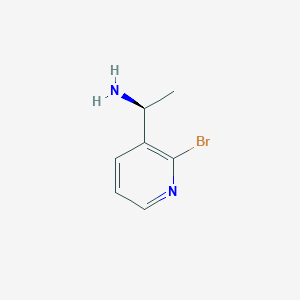
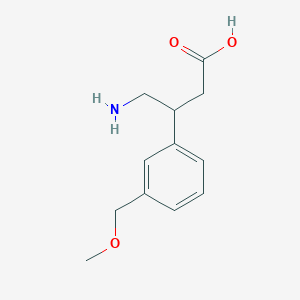

![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
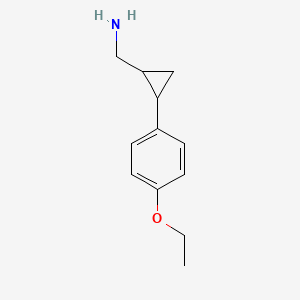
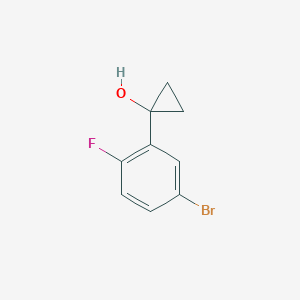
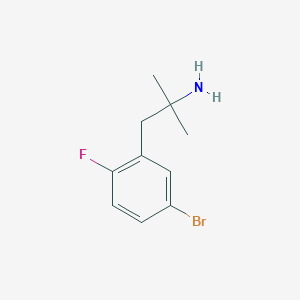
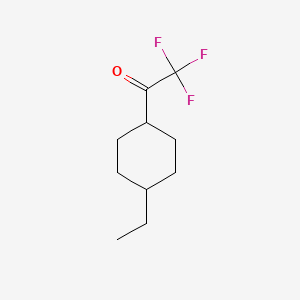
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
